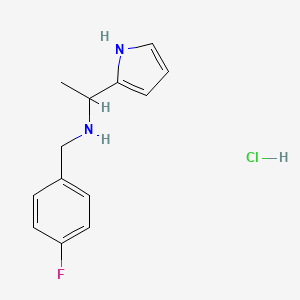

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

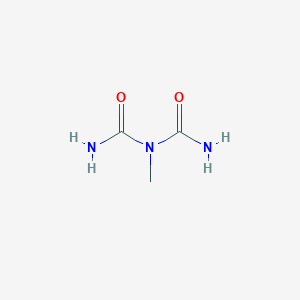

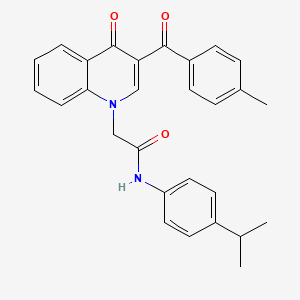

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride, commonly referred to as 4-FBE, is a molecule that has gained a great deal of interest in the scientific community due to its potential applications in a variety of fields. It is a synthetic compound composed of four fluorine atoms, one benzyl group, one pyrrole ring, and one ethanamine group, all of which are connected by a single carbon-carbon bond. 4-FBE has been studied for its potential applications in drug delivery, drug synthesis, and as a therapeutic agent. In

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Several studies have focused on the synthesis, characterization, and reactivity of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine hydrochloride derivatives. For instance, research on the synthesis of condensed hetero- or carbocycles, such as pyrroloindoles, involved the palladium-catalyzed cyclization of N-(2-halobenzyl)pyrroles, demonstrating the compound's utility in creating complex molecular architectures (Hwang, Cho, & Chang, 2008). Another study explored the reactivity of halo(pyridinium)carbenes, including those derived from N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine, highlighting their electrophilic nature and potential for forming ylides with various solvents (Moya-Barrios, Fregeau, & Cozens, 2009).

Photophysical and Electrochemical Properties

The study of the photophysical and electrochemical properties of derivatives of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine has led to insights into their potential applications in materials science. For example, the analysis of N-annulated perylene diimide dimers with benzyl and fluorinated benzyl side chains revealed their suitability as non-fullerene acceptors in organic solar cells, achieving power conversion efficiencies upwards of 5.8% (Nazari et al., 2018).

Biological Applications

On the biological front, the compound and its derivatives have been investigated for their interactions with DNA and potential antimicrobial activities. The phosphorus-nitrogen compounds study, which included (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, evaluated their DNA interactions and antimicrobial activities, providing a basis for further exploration in therapeutic applications (Elmas et al., 2018).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2.ClH/c1-10(13-3-2-8-15-13)16-9-11-4-6-12(14)7-5-11;/h2-8,10,15-16H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRBHBYWCNFTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CN1)NCC2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2958627.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958630.png)

![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2958631.png)

![1-[2-(4-Methyl-5-thiazolyl)ethoxy]-2-propanone](/img/structure/B2958647.png)

![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-benzamide](/img/structure/B2958649.png)